Mechanistic Switch: Reversible Inhibition vs. Irreversible Inactivation of GABA-AT
A direct head-to-head study of cyclohexene GABA analogs revealed a fundamental mechanistic difference between stereoisomers. The target compound, trans-2-aminocyclohex-3-ene-1-carboxylic acid (compound 6 in the study), acts as a competitive reversible inhibitor of GABA-AT with a Ki of 125 μM [1]. In stark contrast, its cis-isomer, cis-2-aminocyclohex-3-ene-1-carboxylic acid (5), is a time- and concentration-dependent irreversible inactivator, characterized by kinetic constants kinact = 0.03 min⁻¹, KI = 13.0 mM, and a kinact/KI ratio of 0.0024 min⁻¹·mM⁻¹ [1]. This demonstrates that the selection of the trans configuration is mandatory for a reversible pharmacological interaction, as opposed to the permanent enzyme modification caused by the cis form.
| Evidence Dimension | Mechanism of Action & Enzyme Kinetics on GABA-AT |
|---|---|
| Target Compound Data | Competitive reversible inhibitor; Ki = 125 μM |
| Comparator Or Baseline | cis-2-Aminocyclohex-3-ene-1-carboxylic acid (5): Irreversible inactivator; kinact = 0.03 min⁻¹, KI = 13.0 mM |
| Quantified Difference | Mechanistic switch from reversible inhibition to irreversible inactivation. Target Ki is 125 μM; comparator is not described by a simple Ki but by inactivation kinetics. |
| Conditions | Assay against purified γ-aminobutyric acid aminotransferase (GABA-AT) |
Why This Matters
This data dictates which isomer is appropriate for studies requiring a reversible pharmacological 'on/off' switch versus those designed for permanent target engagement, directly impacting experimental design and compound procurement.
- [1] Choi, S., & Silverman, R. B. (2002). Inactivation and Inhibition of γ-Aminobutyric Acid Aminotransferase by Conformationally Restricted Vigabatrin Analogues. Journal of Medicinal Chemistry, 45(20), 4531–4539. View Source
